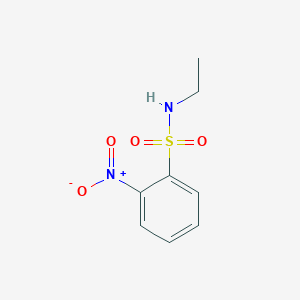

N-ethyl-2-nitrobenzenesulfonamide

Descripción

BenchChem offers high-quality N-ethyl-2-nitrobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-2-nitrobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

N-ethyl-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-2-9-15(13,14)8-6-4-3-5-7(8)10(11)12/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOIFAQSYCSLRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353542 | |

| Record name | N-ethyl-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23530-41-8 | |

| Record name | N-ethyl-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-ethyl-2-nitrobenzenesulfonamide synthesis pathway"

An In-depth Technical Guide to the Synthesis of N-ethyl-2-nitrobenzenesulfonamide

Introduction

N-ethyl-2-nitrobenzenesulfonamide (CAS No: 23530-41-8) is a pivotal chemical intermediate in the landscape of pharmaceutical synthesis.[1][2] Its molecular architecture, featuring a reactive sulfonamide moiety and a nitro-substituted aromatic ring, makes it a versatile building block for the construction of more complex, biologically active molecules and potential sulfa drugs.[1] This guide, intended for researchers and drug development professionals, provides a detailed exploration of the primary synthesis pathway for this compound, grounded in established chemical principles and supported by field-proven protocols. We will dissect the reaction mechanism, provide a step-by-step experimental procedure, and discuss the critical parameters that ensure a high-yield, high-purity outcome.

Part 1: The Primary Synthesis Pathway via Sulfonylation of Ethylamine

The most direct and industrially favored method for synthesizing N-ethyl-2-nitrobenzenesulfonamide is the nucleophilic substitution reaction between 2-nitrobenzenesulfonyl chloride and ethylamine.[3] This approach is efficient, high-yielding, and relies on readily available starting materials.

Reaction Principle

The core of this synthesis is a classic nucleophilic acyl substitution-type reaction occurring at a sulfur center. The sulfur atom in 2-nitrobenzenesulfonyl chloride is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. The lone pair of electrons on the nitrogen atom of ethylamine acts as the nucleophile, attacking this electrophilic sulfur center.[4] The reaction concludes with the elimination of a chloride ion, forming the stable sulfonamide bond.

Visualizing the Core Reaction

Caption: Overall synthesis scheme for N-ethyl-2-nitrobenzenesulfonamide.

Precursor Synthesis: A Note on 2-Nitrobenzenesulfonyl Chloride

The primary starting material, 2-nitrobenzenesulfonyl chloride, is itself a synthesized product. It is commonly produced via the chlorination of 2,2'-dinitrodiphenyl disulfide in an organic solvent.[5][6] Alternatively, it can be prepared through the chlorosulfonation of nitrobenzene, although this can lead to mixtures of isomers.[7] The quality of this precursor is paramount for the success of the subsequent sulfonylation reaction.

Detailed Experimental Protocol

This protocol is synthesized from established procedures for the reaction of sulfonyl chlorides with primary amines.[3] It is designed as a self-validating system where careful control of conditions dictates the outcome.

Materials:

-

2-Nitrobenzenesulfonyl chloride (10.0 g, 45.1 mmol, 1.0 eq.)

-

70% Ethylamine in water (approx. 6.4 mL, ~90.2 mmol, 2.0 eq.)

-

Methanol (50 mL)

-

Water (for work-up)

-

Ice bath

Procedure:

-

Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer, combine 70% aqueous ethylamine (12.7 mL) and methanol (50 mL).[3]

-

Temperature Control (Critical Step): Cool the reaction mixture to 0-5 °C using an ice bath. Maintaining this low temperature is crucial to control the exothermicity of the reaction and prevent side reactions.

-

Reagent Addition: Add the 2-nitrobenzenesulfonyl chloride (10.0 g) to the cold ethylamine solution portion-wise over 15-20 minutes. Ensure the internal temperature does not rise above 5 °C.[3] The use of excess ethylamine serves both as the nucleophile and as the base to neutralize the hydrochloric acid byproduct.[8]

-

Reaction Progression: Stir the mixture vigorously at 0-5 °C for 15 minutes after the addition is complete.[3] The reaction is typically rapid, with the formation of a precipitate (the product) often observed.

-

Precipitation and Work-up: Add cold water (100 mL) to the reaction mixture to ensure complete precipitation of the product.[3]

-

Isolation: Continue stirring the slurry in the ice bath for an additional 30 minutes.[3] Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold water to remove any residual salts (ethylammonium chloride) and excess ethylamine.

-

Drying: Dry the isolated white to light-yellow solid under vacuum to a constant weight. This procedure can yield approximately 8.97 g (86% yield) of N-ethyl-2-nitrobenzenesulfonamide.[3]

Data Summary: Key Process Parameters & Rationale

| Parameter | Value/Condition | Rationale & Causality |

| Temperature | 0-5 °C | The reaction is highly exothermic. Low temperature prevents thermal degradation, minimizes side-product formation, and ensures selective monosulfonylation.[3] |

| Solvent | Methanol/Water | Provides good solubility for the reactants while allowing for product precipitation upon completion and addition of more water.[3] |

| Base | Excess Ethylamine | Acts as both the nucleophile and the acid scavenger, neutralizing the HCl formed in situ. This prevents protonation of the reacting amine, which would render it non-nucleophilic.[4][8] |

| Molar Ratio | ~2:1 (Ethylamine : Sulfonyl Chloride) | Ensures complete consumption of the limiting reagent (sulfonyl chloride) and provides sufficient base for acid neutralization. |

| Addition Rate | Slow, portion-wise | Crucial for maintaining temperature control and preventing a runaway reaction. |

Mechanism Deep Dive: Nucleophilic Addition-Elimination

The reaction proceeds through a well-established two-stage mechanism: nucleophilic addition followed by elimination.[8]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of ethylamine attacks the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride. This forms a transient, tetrahedral intermediate.[4]

-

Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the sulfur-oxygen double bond character and ejecting the most stable leaving group, the chloride ion.

-

Deprotonation: A second molecule of ethylamine (acting as a base) removes the proton from the nitrogen atom of the newly formed sulfonamide, yielding the final neutral product and ethylammonium chloride.[8]

Caption: The addition-elimination mechanism for sulfonamide formation.

Part 2: Alternative Synthetic Considerations

While direct sulfonylation is preferred, other synthetic strategies are mechanistically plausible, though often less efficient for this specific target.

-

N-Alkylation of 2-Nitrobenzenesulfonamide: This two-step approach involves first synthesizing the parent 2-nitrobenzenesulfonamide (by reacting 2-nitrobenzenesulfonyl chloride with ammonia) and then alkylating the nitrogen with an ethylating agent like ethyl iodide or ethyl bromide. This reaction requires a base to deprotonate the sulfonamide nitrogen, making it nucleophilic.[9] However, this method can be complicated by challenges such as O-alkylation and potential for dialkylation, where two ethyl groups attach to the nitrogen, leading to lower yields of the desired mono-alkylated product.[9]

-

Mitsunobu Reaction: The Mitsunobu reaction is a powerful tool for forming C-N bonds by coupling an alcohol with a nitrogen nucleophile.[10][11] In this context, one could theoretically react 2-nitrobenzenesulfonamide (the nucleophile) with ethanol in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DIAD or DEAD).[12] While known for its mild conditions and stereochemical inversion capabilities, the Mitsunobu reaction is complex, requires stoichiometric amounts of expensive reagents, and generates significant byproducts (triphenylphosphine oxide, hydrazine derivative) that can complicate purification.[12] For a simple N-ethylation, this route is unnecessarily complex and costly compared to direct sulfonylation.

Part 3: Product Characterization

Confirmation of the synthesized N-ethyl-2-nitrobenzenesulfonamide is achieved through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to confirm the structure. The expected signals include a triplet for the methyl protons (~1.15 ppm), a quartet for the methylene protons (~3.15 ppm), a triplet for the N-H proton (~5.25 ppm), and a series of multiplets for the aromatic protons in the region of 7.7-8.1 ppm.[3]

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product, which is typically expected to be >98%.[5]

-

Melting Point: The melting point of the crystalline solid provides a quick check of purity. 2-Nitrobenzenesulfonyl chloride has a melting point of 65-67 °C.[13]

Conclusion

The synthesis of N-ethyl-2-nitrobenzenesulfonamide is most effectively and efficiently accomplished through the direct sulfonylation of ethylamine with 2-nitrobenzenesulfonyl chloride. This method is robust, high-yielding, and scalable. The key to success lies in rigorous temperature control to manage the reaction's exothermicity and the use of excess amine to drive the reaction to completion while neutralizing the acid byproduct. The detailed protocol and mechanistic understanding provided in this guide offer researchers a solid foundation for the reliable production of this valuable pharmaceutical intermediate.

References

- US Patent 7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran.

-

Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride... ResearchGate. [Link]

- CN1143844C - The preparation method of nitrobenzene sulfonyl chloride.

-

Mitsunobu reaction. Organic Synthesis. [Link]

-

A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

-

Mitsunobu reaction. Wikipedia. [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

-

N-ethyl-2-nitrobenzenesulfonamide CAS 23530-41-8: Your Premier Pharmaceutical Intermediate Supplier. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

N-alkylation of Sufonamides Using Anion Exchange Resin. Synthetic Communications. [Link]

-

Synthesis of 4-nitrobenzenesulfonamide. PrepChem.com. [Link]

-

N-ethyl-2-nitrobenzene-1-sulfonamide | C8H10N2O4S | CID 744706. PubChem. [Link]

-

The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran - Google Patents [patents.google.com]

- 4. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]

- 5. 2-Nitrobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Nitrobenzenesulfonyl chloride | 1694-92-4 [chemicalbook.com]

- 7. CN1143844C - The preparation method of nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. 2-Nitrobenzenesulfonyl chloride for synthesis 1694-92-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of N-ethyl-2-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-2-nitrobenzenesulfonamide, a substituted aromatic sulfonamide, represents a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its molecular architecture, featuring a nitro-substituted benzene ring coupled with an ethylsulfonamide functional group, provides versatile reactive sites for the construction of more complex, biologically active molecules.[1] Understanding the fundamental physicochemical properties of this intermediate is not merely an academic exercise; it is a critical prerequisite for its effective application in drug discovery and development. These properties govern the compound's behavior in various experimental and physiological environments, influencing its reactivity, solubility, and ultimately, its suitability as a building block for novel therapeutics. This guide provides a comprehensive overview of the known physicochemical characteristics of N-ethyl-2-nitrobenzenesulfonamide, details robust experimental protocols for their determination, and discusses the profound implications of these properties in the broader context of pharmaceutical sciences.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is paramount for its successful progression through the drug development pipeline. These properties dictate how the molecule will behave in various assays, formulations, and ultimately, in biological systems. The table below summarizes the available physicochemical data for N-ethyl-2-nitrobenzenesulfonamide. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions and should be interpreted with this in mind.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₄S | [2] |

| Molecular Weight | 230.24 g/mol | [2][3] |

| Appearance | Light yellow or white to light yellow crystals | [1] |

| Melting Point | 101-104 °C | [1] |

| Boiling Point | 386.8 ± 44.0 °C (Predicted) | |

| Aqueous Solubility | Data not available; likely low | |

| Solubility in Organic Solvents | Soluble in DMSO and methanol | [1] |

| pKa (acid dissociation constant) | 10.78 ± 0.40 (Predicted) | |

| LogP (octanol-water partition coefficient) | 1.1 (Computed) | [3] |

Spectral Data

Spectroscopic analysis provides a fingerprint of a molecule, confirming its identity and providing insights into its structure and purity.

¹H NMR (Proton Nuclear Magnetic Resonance)

A patent describing the synthesis of N-ethyl-2-nitrobenzenesulfonamide provides the following ¹H NMR data (400 MHz, CDCl₃):

-

δ (ppm) = 1.15 (t, 3H); 3.15 (q, 2H); 5.25 (t, 1H); 7.7 (m, 2H); 7.8 (m, 1H); 8.10 (m, 1H)

This spectrum is consistent with the structure of N-ethyl-2-nitrobenzenesulfonamide, showing the characteristic signals for the ethyl group and the protons on the aromatic ring.

Other Spectral Data

To date, publicly available, experimentally determined FT-IR, Mass Spectrometry, and ¹³C NMR data for N-ethyl-2-nitrobenzenesulfonamide are limited. Researchers are encouraged to perform these analyses as part of their characterization workflow.

Experimental Protocols for Physicochemical Characterization

The following section details standardized, field-proven methodologies for determining the key physicochemical properties of N-ethyl-2-nitrobenzenesulfonamide. These protocols are designed to be self-validating and provide a reliable framework for generating high-quality data.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure substance, while impurities tend to broaden and depress the melting point.

Methodology: Capillary Melting Point Method

-

Sample Preparation:

-

Ensure the N-ethyl-2-nitrobenzenesulfonamide sample is completely dry and finely powdered.

-

Introduce a small amount of the powdered sample into a capillary tube, ensuring it is packed to a height of 2-3 mm.

-

-

Apparatus Setup:

-

Place the capillary tube in a calibrated melting point apparatus.

-

-

Measurement:

-

Heat the sample at a rate of 10-20 °C/min initially.

-

Once the temperature is within 20 °C of the expected melting point (101-104 °C), reduce the heating rate to 1-2 °C/min to ensure accurate determination.

-

Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample is molten (T₂). The melting range is reported as T₁ - T₂.

-

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Rationale: Aqueous solubility is a critical parameter in drug development, as a compound must be in solution to be absorbed and exert its biological effect. The shake-flask method is the gold-standard for determining thermodynamic solubility.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of N-ethyl-2-nitrobenzenesulfonamide to a known volume of purified water (or a relevant buffer system) in a sealed, inert container. The excess solid is crucial to ensure equilibrium is reached.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow for equilibrium to be established between the solid and dissolved states.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Carefully remove a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Analyze the concentration of N-ethyl-2-nitrobenzenesulfonamide in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a standard curve with known concentrations of the compound to accurately quantify the solubility.

-

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination

Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a sulfonamide, the hydrogen on the nitrogen is weakly acidic. The pKa value is crucial as it determines the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets.

Methodology: Potentiometric Titration

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of N-ethyl-2-nitrobenzenesulfonamide in a suitable co-solvent (e.g., a mixture of water and methanol) if aqueous solubility is low.

-

Ensure the final concentration is sufficient for accurate pH measurement (typically in the millimolar range).

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffers.

-

Place the sample solution in a thermostatted vessel and immerse the pH electrode.

-

Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

-

-

Titration Procedure:

-

Add the titrant in small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

Determine the equivalence point from the inflection point of the titration curve (where the slope is steepest). This can be more accurately determined from the first or second derivative of the curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

Caption: Workflow for pKa Determination.

Significance in Drug Development

The physicochemical properties of N-ethyl-2-nitrobenzenesulfonamide, and by extension, the molecules derived from it, have a profound impact on their potential as therapeutic agents.

-

Solubility: As a precursor, its solubility in organic solvents is crucial for synthetic feasibility. For any final drug candidate, aqueous solubility is a key determinant of bioavailability. Poorly soluble compounds often exhibit incomplete absorption from the gastrointestinal tract, leading to low and variable drug exposure.

-

pKa and Ionization: The ionization state of a drug molecule, governed by its pKa and the pH of its environment, significantly affects its ability to cross biological membranes. The non-ionized form is generally more lipid-soluble and can more readily diffuse across cell membranes, while the ionized form is typically more water-soluble and may have better receptor interactions.

-

Melting Point and Solid-State Properties: The melting point is an indicator of the stability of the crystal lattice. Solid-state properties, including crystallinity and polymorphism, can influence the dissolution rate and, consequently, the bioavailability of the final drug product.

References

-

PubChem. N-ethyl-2-nitrobenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]

-

Advancing Pharmaceutical Synthesis. N-ethyl-2-nitrobenzenesulfonamide CAS 23530-41-8. [Link]

Sources

Introduction: A Versatile Intermediate in Modern Synthesis

An In-Depth Technical Guide to N-ethyl-2-nitrobenzenesulfonamide (CAS 23530-41-8): Synthesis, Applications, and Experimental Protocols

N-ethyl-2-nitrobenzenesulfonamide, identified by CAS Number 23530-41-8, is a pivotal organic intermediate that has garnered significant attention from researchers and drug development professionals.[1] Its molecular architecture, featuring a nitro-substituted benzene ring coupled with an ethylsulfonamide functional group, provides a unique combination of reactivity and stability.[1] This structure makes it a highly versatile building block in the synthesis of complex molecules, particularly in the pharmaceutical industry where it serves as a cornerstone intermediate for the development of new drugs and Active Pharmaceutical Ingredients (APIs).[2]

This guide offers a senior application scientist's perspective on N-ethyl-2-nitrobenzenesulfonamide, moving beyond simple data recitation to explore the causality behind its synthesis, the strategic rationale for its use in key reactions, and the self-validating safety protocols essential for its handling.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's properties is the foundation of its effective application. The key characteristics of N-ethyl-2-nitrobenzenesulfonamide are summarized below. The typical high purity (≥98%) ensures its reliability as a starting material in multi-step synthetic pathways where impurities could lead to significant downstream challenges.[1][3][4]

| Property | Value | Reference |

| CAS Number | 23530-41-8 | [5] |

| Molecular Formula | C₈H₁₀N₂O₄S | [3] |

| Molecular Weight | 230.24 g/mol | [5] |

| IUPAC Name | N-ethyl-2-nitrobenzenesulfonamide | [5] |

| Appearance | White to light yellow solid/crystals | [1][4] |

| Purity | ≥98% | [3][4] |

| Solubility | Soluble in DMSO and methanol | [1] |

| Storage | Store sealed in a dry place at room temperature | [4] |

| InChI Key | MQOIFAQSYCSLRF-UHFFFAOYSA-N | [5] |

Synthesis Protocol and Mechanistic Rationale

The standard synthesis of N-ethyl-2-nitrobenzenesulfonamide is a robust and efficient example of nucleophilic acyl substitution. The method involves the reaction of 2-nitrobenzenesulfonyl chloride with ethylamine.[6]

Expertise & Rationale:

The choice of reactants and conditions is critical for maximizing yield and purity.

-

Substrate Activation: The potent electron-withdrawing effect of the ortho-nitro group on the benzene ring makes the sulfur atom of the sulfonyl chloride (-SO₂Cl) highly electrophilic. This significantly enhances its reactivity towards nucleophiles.

-

Nucleophile: Aqueous ethylamine serves as an inexpensive and readily available nucleophile.

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5°C) is paramount to prevent thermal degradation and the formation of undesired side products.[6] This control ensures the clean formation of the desired sulfonamide bond.

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from established industrial methods.[6]

-

Preparation: In a reaction vessel equipped with a stirrer and thermometer, charge a 70% aqueous solution of ethylamine. Cool the vessel in an ice-water bath to an internal temperature of 0-5°C.

-

Reagent Addition: Add 2-nitrobenzenesulfonyl chloride (1.0 equivalent) portion-wise to the cooled ethylamine solution over 30-45 minutes. Critically, ensure the internal temperature does not exceed 5°C during the addition.

-

Reaction: Once the addition is complete, continue stirring the mixture at 0-5°C for an additional 15-30 minutes to ensure the reaction proceeds to completion.

-

Precipitation: Add cold water (approx. 8 volumes relative to the starting sulfonyl chloride weight) to the reaction mixture while maintaining the low temperature. This step precipitates the solid product out of the aqueous solution.

-

Isolation & Purification: Stir the resulting slurry for 30 minutes. Isolate the product by filtration. Wash the filter cake thoroughly with cold water until the washings are neutral.

-

Drying: Dry the isolated solid under a vacuum at a temperature not exceeding 50°C to yield N-ethyl-2-nitrobenzenesulfonamide as a white to light yellow solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-ethyl-2-nitrobenzenesulfonamide.

Core Applications in Pharmaceutical Development

The utility of N-ethyl-2-nitrobenzenesulfonamide stems from the reactivity of its functional groups, which allows for its integration into diverse molecular scaffolds.[1][2]

Nucleophile in Mitsunobu Reactions

A prominent application is its use as a nitrogen nucleophile in the Mitsunobu reaction, a powerful method for converting alcohols to other functional groups with a predictable inversion of stereochemistry.

-

Trustworthiness & Causality: The sulfonamide proton (N-H) is sufficiently acidic (pKa ≈ 10) to be deprotonated under the mildly basic conditions of the Mitsunobu reaction, forming a potent nucleophile. This is a more reliable approach than using a free amine, which can lead to side reactions. The reaction proceeds with a clean Sₙ2-type mechanism, ensuring stereochemical inversion at the carbon center, which is a critical and self-validating feature for chiral synthesis.

Illustrative Mitsunobu Protocol

This protocol is based on a patented procedure demonstrating the compound's application.[6]

-

Inert Atmosphere: Charge a reaction vessel with toluene, triphenylphosphine (1.2 eq.), the secondary alcohol substrate (e.g., cis-4-hydroxy-thieno-thiopyran derivative, 1.0 eq.), and N-ethyl-2-nitrobenzenesulfonamide (1.1 eq.) under a nitrogen atmosphere.

-

Cooling: Cool the resulting mixture to between -20°C and -30°C. This low temperature is crucial for controlling the reactivity of the azodicarboxylate reagent added next.

-

Reagent Addition: Add diisopropyl azadicarboxylate (DIAD, 1.1 eq.) dropwise, ensuring the temperature is maintained. The characteristic color change indicates the formation of the reactive betaine intermediate.

-

Reaction Progression: Stir the mixture until the transformation is complete (monitored by TLC or LC-MS).

-

Workup: Allow the reaction to warm to room temperature. The product can often be isolated via filtration or purified by column chromatography to yield the desired trans-substituted product.

Logical Diagram of the Mitsunobu Reaction

Caption: Logical flow of the Mitsunobu reaction using the title compound.

Precursor for Further Functionalization

The nitro group on the aromatic ring is not merely an activating group; it is a synthetic handle. It can be readily reduced to an aniline derivative, opening pathways for a vast array of subsequent reactions, such as diazotization, amide bond formation, or cyclization reactions, making it a valuable intermediate in combinatorial chemistry and drug discovery programs.[2]

Safety and Handling: A Self-Validating Protocol

Given its hazard profile, a systematic and self-validating approach to handling N-ethyl-2-nitrobenzenesulfonamide is non-negotiable. The protocol must inherently minimize exposure at every step.

GHS Hazard Profile

| Hazard Code | Statement | Reference |

| H302 | Harmful if swallowed | [5] |

| H312 | Harmful in contact with skin | [5] |

| H315 | Causes skin irritation | [5] |

| H319 | Causes serious eye irritation | [5] |

| H332 | Harmful if inhaled | [5] |

| H335 | May cause respiratory irritation | [5] |

Mandatory Handling Procedures

-

Engineering Controls: All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood. This is the primary control to mitigate the risk of inhalation (H332, H335).[7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes and dust, addressing the serious eye irritation hazard (H319).[8]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination is suspected. This directly addresses the hazards of skin contact and irritation (H312, H315).[7]

-

Body Protection: A lab coat must be worn and kept fastened.

-

-

First Aid Procedures:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]

-

Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water. Seek medical attention.[7]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

-

This integrated system of engineering controls and PPE creates a self-validating workflow; adherence to the protocol inherently confirms that the known risks are being systematically addressed.

Conclusion

N-ethyl-2-nitrobenzenesulfonamide is more than a mere catalogue chemical; it is a well-characterized and highly effective tool for the modern synthetic chemist. Its straightforward and high-yielding synthesis, combined with its predictable reactivity as a nucleophile and its potential for further derivatization, solidifies its role as a valuable intermediate. For scientists in drug discovery and process development, a thorough understanding of its properties, reaction mechanics, and safety protocols is essential for leveraging its full potential to accelerate innovation.

References

-

N-Ethyl-2-nitrobenzene-1-sulfonamide. CymitQuimica.

-

N-ethyl-2-nitrobenzenesulfonamide CAS 23530-41-8: Advancing Pharmaceutical Synthesis. Pharmaffiliates.

-

N-ethyl-2-nitrobenzene-1-sulfonamide | C8H10N2O4S | CID 744706. PubChem, National Center for Biotechnology Information.

-

N-Ethyl-2-nitrobenzenesulfonamide | 23530-41-8. Sigma-Aldrich.

-

US Patent 7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran. Google Patents.

-

Chemical Safety Data Sheet MSDS / SDS - Benzenesulfonamide, N-ethyl-2-nitro-. ChemicalBook.

-

N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride. PubChem, National Center for Biotechnology Information.

-

N-ethyl-2-nitrobenzenesulfonamide CAS 23530-41-8: Your Premier Pharmaceutical Intermediate Supplier. NINGBO INNO PHARMCHEM CO.,LTD.

-

2-Nitrobenzenesulfonamide. Sigma-Aldrich.

-

SAFETY DATA SHEET. Thermo Fisher Scientific.

-

2-Nitrobenzenesulfonamide. Chem-Impex.

-

SAFETY DATA SHEET. Fisher Scientific.

-

N-Ethyl-2-Nitrobenzenesulfonamide. Hangzhou Keying Chem Co., Ltd.

-

23530-41-8|N-Ethyl-2-nitrobenzenesulfonamide. BLD Pharm.

-

2-Nitrobenzenesulfonamide | C6H6N2O4S | CID 138510. PubChem, National Center for Biotechnology Information.

-

2-Nitrobenzenesulfonamide, 97+% Fisher Scientific.

-

N-ethyl-2-(methylamino)-4-nitrobenzenesulfonamide. PubChem, National Center for Biotechnology Information.

-

Sulfonamide derivatives: Synthesis and applications. ResearchGate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. N-Ethyl-2-nitrobenzene-1-sulfonamide | CymitQuimica [cymitquimica.com]

- 4. N-Ethyl-2-nitrobenzenesulfonamide | 23530-41-8 [sigmaaldrich.com]

- 5. N-ethyl-2-nitrobenzene-1-sulfonamide | C8H10N2O4S | CID 744706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran - Google Patents [patents.google.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Analysis of N-ethyl-2-nitrobenzenesulfonamide

Introduction

N-ethyl-2-nitrobenzenesulfonamide is a key organic intermediate in pharmaceutical synthesis, valued for its role as a versatile building block in the creation of more complex molecules. Its structure, which incorporates a nitro-substituted aromatic ring, a sulfonamide linkage, and an ethyl group, provides multiple reactive sites for medicinal chemists to exploit. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural verification in any drug development pipeline. This guide provides an in-depth analysis of the expected and observed spectral data for N-ethyl-2-nitrobenzenesulfonamide, grounded in the fundamental principles of spectroscopic analysis and supported by established methodologies.

Molecular Structure and Properties

A clear understanding of the molecular structure is the foundation for interpreting its spectral data.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₄S | |

| Molecular Weight | 230.24 g/mol | |

| CAS Number | 23530-41-8 | |

| Appearance | White to light yellow crystals |

digraph "N_ethyl_2_nitrobenzenesulfonamide" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [fontsize=10];// Define nodes for atoms N1 [label="N"]; S1 [label="S"]; O1 [label="O"]; O2 [label="O"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N2 [label="N"]; O3 [label="O"]; O4 [label="O"]; C7 [label="CH₂"]; C8 [label="CH₃"]; H_N [label="H"];

// Benzene Ring Connections C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on the ring C1 -- S1; C2 -- N2;

// Sulfonamide group S1 -- O1 [label=""]; S1 -- O2 [label=""]; S1 -- N1;

// Ethyl group N1 -- C7; C7 -- C8; N1 -- H_N;

// Nitro group N2 -- O3 [label="+"]; N2 -- O4 [label="-"];

// Positioning C1 [pos="0,0!"]; C2 [pos="1.3,0!"]; C3 [pos="1.95,1.12!"]; C4 [pos="1.3,2.24!"]; C5 [pos="0,2.24!"]; C6 [pos="-0.65,1.12!"]; S1 [pos="-1.5,-0.8!"]; O1 [pos="-2.5,0!"]; O2 [pos="-1.5,-2!"]; N1 [pos="-2.5,-0.2!"]; C7 [pos="-3.8,-0.5!"]; C8 [pos="-4.8,0.3!"]; H_N [pos="-2.8,0.7!"]; N2 [pos="2.5,-0.8!"]; O3 [pos="3.5,-0.2!"]; O4 [pos="2.5,-2!"]; }digraph "Fragmentation_Pathway" { graph [splines=true, overlap=false]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368", arrowhead=vee, arrowsize=0.7];M_H [label="[M+H]⁺\nm/z = 231", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fragment1 [label="Loss of SO₂\n[M+H - 64]⁺\nm/z = 167", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fragment2 [label="[C₈H₁₁N₂O₂]⁺", shape=plaintext, fontsize=9]; Fragment3 [label="Cleavage of S-N bond\n[C₆H₄NO₂SO₂]⁺\nm/z = 186", fillcolor="#FBBC05", fontcolor="#202124"]; Fragment4 [label="[C₂H₆N]⁺\nm/z = 44", fillcolor="#34A853", fontcolor="#FFFFFF"];

M_H -> Fragment1 [label="- SO₂ (64 Da)"]; Fragment1 -> Fragment2 [style=dashed, arrowhead=none]; M_H -> Fragment3 [label="- C₂H₅NH"]; M_H -> Fragment4 [label="- C₆H₄NO₂SO₂"]; }

Caption: Predicted major fragmentation pathways for protonated N-ethyl-2-nitrobenzenesulfonamide.

Interpretation of Fragmentation:

-

m/z 231: The protonated molecular ion, [C₈H₁₀N₂O₄S + H]⁺.

-

m/z 167: This significant fragment would likely result from the loss of a neutral SO₂ molecule (64 Da), a common rearrangement-driven fragmentation for aromatic sulfonamides.

-

m/z 186: This fragment corresponds to the 2-nitrobenzenesulfonyl cation, resulting from the cleavage of the S-N bond.

-

m/z 44: This fragment corresponds to the ethylaminyl cation, also resulting from the cleavage of the S-N bond.

Conclusion

The spectral analysis of N-ethyl-2-nitrobenzenesulfonamide provides a clear and unambiguous method for its identification and structural confirmation. The ¹H NMR spectrum gives precise information on the proton environment, while IR spectroscopy confirms the presence of key functional groups such as the sulfonamide and the characteristic strong absorptions of the nitro group. Mass spectrometry confirms the molecular weight and provides structural insights through predictable fragmentation patterns. This comprehensive spectral data serves as a reliable fingerprint for this important pharmaceutical intermediate, ensuring its identity and purity in research and development settings.

References

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Chemistry Stack Exchange. Retrieved from [Link]

-

Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 11-19. Retrieved from [Link]

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12. Retrieved from [Link]

-

1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ). (n.d.). ResearchGate. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). (2025, February 20). Stack Exchange. Retrieved from [Link]

-

Standard Operating Procedure 1 FTIR (Spectrum One). (n.d.). Professor Andrew Mills. Retrieved from [Link]

-

Step-by-step Analysis of FTIR - 2023. (n.d.). UniTechLink. Retrieved from [Link]

-

6.3: Electrospray Ionization (ESI) Mass Spectrometry. (2022, November 8). Physics LibreTexts. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Calgary. Retrieved from [Link]

- US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran. (n.d.). Google Patents.

-

Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved from [Link]

-

A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023, August 23). ACD/Labs. Retrieved from [Link]

-

Synthesis and characterization of some sulfonamide dervatives. (n.d.). Research India Publications. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). University of Massachusetts. Retrieved from [Link]

-

Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. Retrieved from [Link]

-

5.4: The 1H-NMR experiment. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]

-

Electrospray ionization. (n.d.). Wikipedia. Retrieved from [Link]

-

Nitrobenzene - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Infrared Spectra of Sulfones and Related Compounds. (n.d.). Analytical Chemistry. Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (2016). TDWC. Retrieved from [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra. (2018, September 28). Royal Society of Chemistry. Retrieved from [Link]

-

Sun, W., Wang, Y., & Li, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(7), 966-971. Retrieved from [Link]

-

Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Retrieved from [Link]

-

Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679. Retrieved from [Link]

- How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type (methyl, hydroxy, chloro, carboxylic acid & nitro) and position (ortho, meta and para) of the substituent? (n.d.). *Nail IB

An In-Depth Technical Guide to the Putative Mechanism of Action of N-ethyl-2-nitrobenzenesulfonamide

Foreword: Charting Unexplored Territory

To our fellow researchers, scientists, and drug development professionals, the molecule N-ethyl-2-nitrobenzenesulfonamide is likely familiar as a versatile intermediate in pharmaceutical synthesis.[1][2] Its unique chemical architecture, featuring a nitro-substituted benzene ring and an ethylsulfonamide functional group, offers a reactive scaffold for constructing more complex therapeutic agents.[1] However, the intrinsic biological activity and specific mechanism of action of N-ethyl-2-nitrobenzenesulfonamide remain largely uncharted territory.[3] This guide, therefore, deviates from a conventional review of established facts. Instead, it embarks on a scientifically-grounded exploration of its putative mechanism of action, drawing upon established principles of medicinal chemistry and pharmacology. We will propose a plausible hypothesis and, more critically, delineate a comprehensive experimental framework to rigorously test and validate this hypothesis. This document is intended to serve as a roadmap for researchers seeking to unlock the potential therapeutic value of this intriguing molecule.

Proposed Mechanism of Action: A Hypothesis Rooted in Chemical Reactivity

The chemical structure of N-ethyl-2-nitrobenzenesulfonamide offers compelling clues to its potential biological activity. We hypothesize a dual-pronged mechanism of action centered on the bioactivation of the nitroaromatic group and the potential for enzyme inhibition by the sulfonamide moiety.

Bioactivation via Nitroreduction and Induction of Cellular Stress

A well-documented paradigm for the bioactivity of nitroaromatic compounds is their intracellular reduction to reactive intermediates.[3] We propose that N-ethyl-2-nitrobenzenesulfonamide undergoes a similar metabolic fate.

-

One-Electron Reduction and Redox Cycling: Within the hypoxic microenvironment of tumors or certain microbial niches, one-electron reductases (e.g., NADPH:cytochrome P450 reductase) could reduce the nitro group to a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized to the parent nitro compound, generating a superoxide anion in the process. This futile redox cycle can lead to a significant increase in reactive oxygen species (ROS), inducing oxidative stress and subsequent cellular damage.

-

Multi-Electron Reductive Activation: Under more reducing conditions, the nitro group can undergo a series of two-electron reductions, catalyzed by nitroreductases, to form nitroso, hydroxylamino, and ultimately amino derivatives. The nitroso and hydroxylamino intermediates are highly electrophilic and capable of forming covalent adducts with cellular nucleophiles, including DNA and proteins. This adduction can disrupt critical cellular processes, leading to cytotoxicity.

Potential for Enzyme Inhibition

The sulfonamide functional group is a well-established pharmacophore known to inhibit a variety of enzymes, most notably carbonic anhydrases. While the specific inhibitory profile of N-ethyl-2-nitrobenzenesulfonamide is unknown, its structural features warrant investigation against enzyme families that are known to be targeted by sulfonamides and are relevant to disease pathology (e.g., cancer, infectious diseases).

Experimental Framework for Elucidating the Mechanism of Action

A robust and multi-faceted experimental approach is required to systematically investigate our proposed mechanism. The following protocols outline a logical progression of studies, from initial cell-based assays to more in-depth biochemical and target identification experiments.

Protocol 1: Assessment of In Vitro Cytotoxicity

Objective: To determine the cytotoxic potential of N-ethyl-2-nitrobenzenesulfonamide against a panel of human cancer cell lines and microbial strains.

Methodology:

-

Cell/Microbial Culture: Culture selected cancer cell lines (e.g., A549 - lung carcinoma, HepG2 - liver carcinoma) and microbial strains (e.g., E. coli, S. aureus) under standard conditions.

-

Compound Treatment: Prepare a stock solution of N-ethyl-2-nitrobenzenesulfonamide in a suitable solvent (e.g., DMSO).[1] Serially dilute the compound to a range of concentrations. Treat the cells/microbes with these dilutions for a defined period (e.g., 24, 48, 72 hours).

-

Viability/Growth Inhibition Assay:

-

For Cancer Cells: Utilize a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like PrestoBlue™ to quantify cell viability.

-

For Microbes: Measure the optical density at 600 nm (OD600) to determine bacterial growth inhibition.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) values to quantify the compound's potency.

Causality and Self-Validation: This initial screen is crucial for establishing the biological activity of the compound. The use of multiple cell lines and microbial strains provides a preliminary indication of the compound's spectrum of activity. A dose-dependent decrease in viability or growth would validate the compound's cytotoxic effect and provide the necessary concentration range for subsequent mechanistic studies.

Protocol 2: Investigation of Nitroreductase-Mediated Bioactivation

Objective: To determine if the cytotoxicity of N-ethyl-2-nitrobenzenesulfonamide is dependent on the activity of cellular nitroreductases.

Methodology:

-

Cell Line Selection: Utilize a pair of cell lines, one with normal levels of nitroreductase activity and another where a key nitroreductase (e.g., NQO1) has been knocked down or knocked out.

-

Cytotoxicity Assay: Perform the cytotoxicity assay as described in Protocol 1 on both cell lines.

-

Nitroreductase Activity Assay: In parallel, measure the nitroreductase activity in cell lysates from both cell lines using a probe substrate (e.g., menadione for NQO1).

-

Data Analysis: Compare the IC50 values of N-ethyl-2-nitrobenzenesulfonamide in the two cell lines.

Causality and Self-Validation: A significant increase in the IC50 value in the nitroreductase-deficient cell line compared to the proficient cell line would strongly support the hypothesis that the compound's activity is dependent on reductive bioactivation. The direct measurement of nitroreductase activity in the cell lines serves as a crucial internal control.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) Production

Objective: To investigate the role of oxidative stress in the mechanism of action of N-ethyl-2-nitrobenzenesulfonamide.

Methodology:

-

Cell Culture and Treatment: Culture a responsive cancer cell line and treat with N-ethyl-2-nitrobenzenesulfonamide at its IC50 concentration for various time points.

-

ROS Detection: Utilize a fluorescent ROS indicator, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which fluoresces upon oxidation.

-

Flow Cytometry or Fluorescence Microscopy: Quantify the intracellular ROS levels using flow cytometry or visualize ROS production using fluorescence microscopy.

-

Co-treatment with an Antioxidant: In a parallel experiment, co-treat the cells with N-ethyl-2-nitrobenzenesulfonamide and an antioxidant (e.g., N-acetylcysteine) and assess cell viability.

Causality and Self-Validation: A time-dependent increase in ROS production upon treatment with the compound would support the involvement of oxidative stress. If the co-treatment with an antioxidant rescues the cells from the compound's cytotoxic effects, this would provide strong evidence for a ROS-mediated mechanism of cell death.

Data Presentation and Visualization

Table 1: Hypothetical In Vitro Activity of N-ethyl-2-nitrobenzenesulfonamide

| Cell Line / Microbial Strain | Compound | IC50 / MIC (µM) |

| A549 (Lung Carcinoma) | N-ethyl-2-nitrobenzenesulfonamide | 15.2 ± 2.1 |

| HepG2 (Liver Carcinoma) | N-ethyl-2-nitrobenzenesulfonamide | 28.7 ± 3.5 |

| E. coli | N-ethyl-2-nitrobenzenesulfonamide | 50.4 ± 5.8 |

| S. aureus | N-ethyl-2-nitrobenzenesulfonamide | > 100 |

Diagram 1: Proposed Mechanism of Action of N-ethyl-2-nitrobenzenesulfonamide

Caption: Proposed bioactivation pathway of N-ethyl-2-nitrobenzenesulfonamide.

Diagram 2: Experimental Workflow for Mechanism Elucidation

Caption: A logical workflow for investigating the mechanism of action.

Concluding Remarks and Future Directions

The exploration of N-ethyl-2-nitrobenzenesulfonamide's mechanism of action is a journey into uncharted scientific territory. The hypotheses and experimental frameworks presented in this guide provide a starting point for this exciting endeavor. While currently recognized for its role in synthesis, a deeper understanding of its intrinsic biological properties could unlock its potential as a novel therapeutic agent or a valuable research tool. Future work should also focus on target deconvolution studies, such as chemical proteomics, to identify specific protein binding partners, and in vivo studies to assess its efficacy and safety in preclinical models. The path to fully elucidating its mechanism of action will undoubtedly be challenging, but the potential rewards for drug discovery and development are substantial.

References

- N-ethyl-2-nitrobenzenesulfonamide CAS 23530-41-8: Advancing Pharmaceutical Synthesis. (URL: )

-

N-ethyl-2-nitrobenzene-1-sulfonamide | C8H10N2O4S | CID 744706 - PubChem. (URL: [Link])

-

N-ethyl-2-nitrobenzenesulfonamide CAS 23530-41-8: Your Premier Pharmaceutical Intermediate Supplier - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

Sources

"N-ethyl-2-nitrobenzenesulfonamide as a pharmaceutical intermediate"

An In-Depth Technical Guide to N-ethyl-2-nitrobenzenesulfonamide: A Versatile Intermediate in Modern Pharmaceutical Synthesis

Introduction: The Strategic Importance of a Key Building Block

In the landscape of pharmaceutical synthesis, the efficiency and success of multi-step reaction sequences often hinge on the strategic selection of key intermediates. N-ethyl-2-nitrobenzenesulfonamide (CAS No. 23530-41-8) has emerged as a pivotal molecule in this regard, valued by medicinal chemists and process development scientists for its versatility and reliability.[1][2] This guide provides a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to deliver field-proven insights into its synthesis, core applications, and the chemical principles that underpin its utility.

At its core, the value of N-ethyl-2-nitrobenzenesulfonamide stems from two key features of its structure: the sulfonamide moiety and the ortho-nitro group on the benzene ring.[1] This combination allows it to serve not only as a structural building block for introducing the N-ethylsulfonamide pharmacophore but also as a highly effective reagent for the protection of primary and secondary amines. The 2-nitrobenzenesulfonyl ("nosyl") group is renowned for its robustness across a wide range of reaction conditions, yet it can be cleaved under remarkably mild protocols that preserve sensitive functionalities elsewhere in the molecule.[3][4] This guide will elucidate the synthesis of the title compound, explore its critical role in amine protection chemistry, and detail its application as a potent nucleophile in C-N bond-forming reactions such as the Mitsunobu reaction.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties and hazards is foundational to its effective and safe use in a laboratory setting. N-ethyl-2-nitrobenzenesulfonamide is typically a white to light yellow crystalline solid with good solubility in common organic solvents like dimethyl sulfoxide (DMSO) and methanol.[1]

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 23530-41-8 | [5][6] |

| Molecular Formula | C₈H₁₀N₂O₄S | [5][6] |

| Molecular Weight | 230.24 g/mol | [6] |

| Appearance | White to light yellow crystalline solid | [1] |

| Purity | Typically ≥98% | [5] |

| Storage | Sealed in dry, room temperature conditions | [7] |

GHS Hazard and Safety Information

N-ethyl-2-nitrobenzenesulfonamide is classified as a hazardous substance and must be handled with appropriate precautions.[6][8] The primary hazards are associated with acute toxicity and irritation.[6]

| GHS Pictogram | Hazard Class & Statement | Precautionary Measures |

| Warning H302: Harmful if swallowed H312: Harmful in contact with skin H315: Causes skin irritation H319: Causes serious eye irritation H332: Harmful if inhaled H335: May cause respiratory irritation | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data sourced from PubChem and commercial supplier safety data sheets.[6][8]

Safe Handling: Handling should occur in a well-ventilated area, preferably a chemical fume hood.[8] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[8] Avoid formation of dust and aerosols during handling.[8]

Synthesis of N-ethyl-2-nitrobenzenesulfonamide

The preparation of N-ethyl-2-nitrobenzenesulfonamide is a straightforward and scalable nucleophilic acyl substitution reaction. The process involves the reaction of 2-nitrobenzenesulfonyl chloride with an aqueous solution of ethylamine.[9]

Causality Behind the Method:

-

Reactivity: 2-nitrobenzenesulfonyl chloride is a highly reactive electrophile due to the electron-withdrawing effects of both the sulfonyl group and the ortho-nitro group.

-

Nucleophile: Ethylamine is a potent nucleophile that readily attacks the electrophilic sulfur atom.

-

Temperature Control: The reaction is highly exothermic. Performing the addition at low temperatures (0-5 °C) is critical to control the reaction rate, prevent side reactions, and ensure safety.[9]

Caption: Synthesis of N-ethyl-2-nitrobenzenesulfonamide.

Experimental Protocol: Synthesis

This protocol is adapted from a method described in the patent literature.[9]

-

Preparation: To a suitable reaction vessel, add 70% ethylamine in water. Cool the solution to 0-5 °C using an ice-water bath with constant stirring.

-

Addition: Add 2-nitrobenzenesulfonyl chloride (1.0 equivalent) portion-wise to the cold ethylamine solution, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for 15-30 minutes until the transformation is complete (monitor by TLC or LC-MS).

-

Precipitation: Add cold water (approx. 8-10 volumes relative to the starting sulfonyl chloride) to the reaction mixture while maintaining the low temperature. This will precipitate the product.

-

Isolation: Stir the resulting slurry for 30 minutes. Isolate the solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold water and dry under vacuum to yield N-ethyl-2-nitrobenzenesulfonamide as a solid.

Core Application I: The 2-Nitrobenzenesulfonyl (Nosyl) Group in Amine Protection

A protecting group is a molecular "scaffold" temporarily introduced to mask a reactive functional group, allowing chemical transformations to be performed selectively at other positions in a molecule.[10] For amines, the 2-nitrobenzenesulfonyl (nosyl) group is an exceptionally versatile choice.[4]

The Nosyl Advantage: The utility of the nosyl group, derived from intermediates like N-ethyl-2-nitrobenzenesulfonamide, lies in its unique balance of stability and reactivity. Unlike the classic p-toluenesulfonyl (tosyl) group, which is very stable but requires harsh conditions for removal, the nosyl group is stable to a wide variety of reagents (e.g., strong acids, organometallics) yet can be cleaved under very mild, nucleophilic conditions.[4][11] This orthogonality is crucial in complex syntheses.

Mechanism of Deprotection: The key to the mild deprotection of nosylamides is the presence of the ortho-nitro group.[3] This powerful electron-withdrawing group activates the aromatic ring toward nucleophilic aromatic substitution (SₙAr). The deprotection proceeds via the addition of a soft nucleophile, typically a thiol like thiophenol or 2-mercaptoethanol, in the presence of a mild base (e.g., K₂CO₃, Cs₂CO₃).[12][13] The thiol attacks the carbon atom bearing the sulfonyl group, forming a transient, resonance-stabilized Meisenheimer complex. Subsequent collapse of this intermediate releases the free amine and a diaryl sulfide byproduct.

Caption: The nosyl deprotection workflow via a Meisenheimer complex.

Experimental Protocol: Nosyl Group Cleavage

This protocol is a representative procedure for the deprotection of a nosylated amine.[9][12]

-

Dissolution: Dissolve the N-nosyl protected amine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF.

-

Addition of Reagents: Add potassium carbonate (K₂CO₃, ~3.0 eq) followed by thiophenol (~2.0 eq).

-

Reaction: Stir the mixture at room temperature or heat gently (e.g., to 50 °C) until the reaction is complete as monitored by TLC or LC-MS.[9]

-

Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers with water and brine to remove inorganic salts and the thiophenol byproduct.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amine can be purified further by column chromatography or crystallization.

Core Application II: N-ethyl-2-nitrobenzenesulfonamide in C-N Bond Formation

Beyond its role in amine protection, N-ethyl-2-nitrobenzenesulfonamide is a valuable reagent for constructing C-N bonds, most notably in the Mitsunobu reaction.

The Mitsunobu Reaction: This reaction is a powerful method for converting a primary or secondary alcohol into a variety of other functional groups, including esters, ethers, and azides, with a predictable inversion of stereochemistry at the carbon center. When a sulfonamide like N-ethyl-2-nitrobenzenesulfonamide is used, it acts as the nitrogen nucleophile to form a new C-N bond, yielding a protected secondary amine.[9] The acidity of the sulfonamide N-H proton (pKa ≈ 10-11) makes it an ideal nucleophile for this transformation.

The general workflow involves activating the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and a dialkyl azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[9]

Caption: Mitsunobu reaction for C-N bond formation.

Experimental Protocol: Mitsunobu Reaction

This protocol is based on the synthesis of a dorzolamide intermediate.[9]

-

Preparation: Under a nitrogen atmosphere, charge a reaction vessel with an aprotic solvent (e.g., toluene), the alcohol substrate (1.0 eq), N-ethyl-2-nitrobenzenesulfonamide (1.05 eq), and triphenylphosphine (1.3 eq).

-

Cooling: Cool the resulting mixture to a low temperature, for instance, -30 °C.[9]

-

Addition: Add diisopropyl azadicarboxylate (DIAD) (1.2 eq) dropwise to the cold mixture, maintaining the low temperature.

-

Reaction: Stir the reaction at low temperature for several hours, then allow it to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Isolation: Upon completion, the product may precipitate and can be isolated by filtration. Alternatively, the reaction mixture can be concentrated and the crude product purified by column chromatography to remove triphenylphosphine oxide and other byproducts.

Conclusion: A Multifaceted Tool for Drug Discovery

N-ethyl-2-nitrobenzenesulfonamide is far more than a simple chemical. It is a strategically vital intermediate that provides chemists with elegant solutions to common synthetic challenges. Its straightforward synthesis and well-defined physicochemical properties make it a reliable component in the laboratory.[1][9] More importantly, its dual functionality—as a precursor to the exceptionally versatile nosyl protecting group and as a potent N-nucleophile in stereospecific C-N bond-forming reactions—renders it an indispensable tool for the modern synthetic chemist.[4][9] For researchers and drug development professionals, a deep understanding of this reagent's capabilities and the chemical principles driving its reactivity is key to accelerating the discovery and development of novel therapeutics.

References

- N-ethyl-2-nitrobenzenesulfonamide CAS 23530-41-8: Advancing Pharmaceutical Synthesis. (n.d.). Google Cloud.

- N-Ethyl-2-nitrobenzenesulfonamide | 23530-41-8. (n.d.). Sigma-Aldrich.

- N-Ethyl-2-nitrobenzene-1-sulfonamide. (n.d.). CymitQuimica.

- 23530-41-8|N-Ethyl-2-nitrobenzenesulfonamide|BLD Pharm. (n.d.). BLD Pharm.

- 2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. (1995). ResearchGate.

- Deprotection of Nitrophenylsulfonyl (Nosyl) Group Under Mild Conditions. (n.d.). Benchchem.

- N-ethyl-2-nitrobenzene-1-sulfonamide | C8H10N2O4S | CID 744706. (n.d.). PubChem.

- Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran. (2010). Google Patents.

- Chemical Safety Data Sheet MSDS / SDS - Benzenesulfonamide, N-ethyl-2-nitro-. (n.d.). ChemicalBook.

- N-ethyl-2-nitrobenzenesulfonamide CAS 23530-41-8: Your Premier Pharmaceutical Intermediate Supplier. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. (2025). Bentham Science.

- 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines. (n.d.). Benchchem.

- Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. (2008). Taylor & Francis Online.

- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PubMed Central.

- Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere. (2003). PubMed.

- A Technical Guide to the Synthesis and Characterization of Celecoxib Derivatives. (n.d.). Benchchem.

- Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023). PubMed Central.

- Protecting group. (n.d.). Wikipedia.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-Ethyl-2-nitrobenzene-1-sulfonamide | CymitQuimica [cymitquimica.com]

- 6. N-ethyl-2-nitrobenzene-1-sulfonamide | C8H10N2O4S | CID 744706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 23530-41-8|N-Ethyl-2-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran - Google Patents [patents.google.com]

- 10. Protecting group - Wikipedia [en.wikipedia.org]

- 11. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

The Versatility of N-ethyl-2-nitrobenzenesulfonamide in Modern Organic Synthesis: A Technical Guide

In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount to the efficient construction of complex molecular architectures. Among the repertoire of reagents available to the synthetic chemist, N-ethyl-2-nitrobenzenesulfonamide has emerged as a versatile and powerful tool, particularly in the realm of amine chemistry. This technical guide provides an in-depth exploration of the applications of N-ethyl-2-nitrobenzenesulfonamide, offering insights into its role as a protecting group and its utility in the renowned Fukuyama-Mitsunobu reaction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.

Introduction to N-ethyl-2-nitrobenzenesulfonamide

N-ethyl-2-nitrobenzenesulfonamide, often referred to as an N-ethyl-nosylamide, is a crystalline solid that has gained significant traction as a key intermediate in pharmaceutical and chemical synthesis.[1][2] Its chemical structure, featuring an ortho-nitro-substituted benzene ring attached to a sulfonamide moiety bearing an ethyl group, confers unique reactivity that is central to its utility.[1][2]

Table 1: Physicochemical Properties of N-ethyl-2-nitrobenzenesulfonamide [3][4]

| Property | Value |

| CAS Number | 23530-41-8 |

| Molecular Formula | C₈H₁₀N₂O₄S |

| Molecular Weight | 230.24 g/mol |

| Appearance | White to light yellow crystals |

| Solubility | Soluble in common organic solvents like DMSO and methanol |

The presence of the strongly electron-withdrawing nitro group in the ortho position is the cornerstone of the reagent's functionality. This feature significantly increases the acidity of the sulfonamide proton and facilitates the facile cleavage of the nitrogen-sulfur bond under mild nucleophilic conditions, a stark contrast to the more robust, yet often difficult to remove, p-toluenesulfonyl (tosyl) group.[5]

Synthesis of N-ethyl-2-nitrobenzenesulfonamide

The preparation of N-ethyl-2-nitrobenzenesulfonamide is a straightforward process, typically achieved by the reaction of 2-nitrobenzenesulfonyl chloride with aqueous ethylamine.[6] This reaction is generally performed at low temperatures to control its exothermicity.

Experimental Protocol: Synthesis of N-ethyl-2-nitrobenzenesulfonamide [6]

-

In a reaction vessel, cool a solution of 70% aqueous ethylamine.

-

Slowly add 2-nitrobenzenesulfonyl chloride portion-wise to the cooled ethylamine solution, maintaining the temperature between 0-5 °C.

-

Stir the reaction mixture for a short period (e.g., 15-30 minutes) until the transformation is complete.

-

Add water to the reaction mixture to precipitate the product.

-

Isolate the solid product by filtration, wash with water, and dry to obtain N-ethyl-2-nitrobenzenesulfonamide.

This procedure typically affords the product in high yield.[6]

The Nosyl Group: A Readily Cleavable Amine Protecting Group

The protection of amines is a fundamental strategy in multi-step organic synthesis to prevent their unwanted participation in reactions. The 2-nitrobenzenesulfonyl (nosyl) group derived from reagents like N-ethyl-2-nitrobenzenesulfonamide serves as an excellent protecting group for primary and secondary amines.[1]

The key advantage of the nosyl group over the more traditional tosyl group lies in the conditions required for its removal.[5] The deprotection of nosylamides proceeds under mild conditions using a thiol and a base, a process that is compatible with a wide range of sensitive functional groups.[7][8]

Deprotection of N-ethyl-nosylamides: Mechanism and Protocol

The cleavage of the N-S bond in N-ethyl-2-nitrobenzenesulfonamide derivatives is achieved through a nucleophilic aromatic substitution mechanism. A soft nucleophile, typically a thiolate anion, attacks the electron-deficient aromatic ring, leading to the formation of a Meisenheimer complex.[7] This intermediate then collapses, releasing the free amine and a diaryl disulfide byproduct.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. N-ethyl-2-nitrobenzene-1-sulfonamide | C8H10N2O4S | CID 744706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Ethyl-2-nitrobenzenesulfonamide | 23530-41-8 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran - Google Patents [patents.google.com]

- 7. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Bonding of N-ethyl-2-nitrobenzenesulfonamide

Abstract

N-ethyl-2-nitrobenzenesulfonamide is a pivotal chemical intermediate in the landscape of pharmaceutical synthesis.[1] Its molecular architecture, characterized by a nitro-substituted benzene ring and an N-ethylated sulfonamide moiety, presents a unique confluence of steric and electronic features that dictate its reactivity and utility. This guide provides a comprehensive technical analysis of the molecule's structure, bonding, and spectroscopic characteristics. While a definitive single-crystal X-ray structure is not publicly available, this document leverages data from analogous compounds, spectroscopic principles, and computational chemistry insights to construct a robust model of its molecular framework. The ensuing discussion is tailored for researchers, scientists, and drug development professionals, offering a foundational understanding for its application in complex synthetic pathways.

Introduction: The Significance of N-ethyl-2-nitrobenzenesulfonamide in Synthesis

N-ethyl-2-nitrobenzenesulfonamide (CAS No. 23530-41-8) is a crystalline solid, typically appearing as white to light yellow crystals, with a molecular formula of C8H10N2O4S and a molecular weight of approximately 230.24 g/mol .[1][2] It finds its primary utility as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry for the development of sulfa drugs and other biologically active compounds.[1] The presence of both a nitro group and a sulfonamide group provides multiple reactive sites, enabling a wide range of chemical transformations such as nucleophilic substitutions and coupling reactions.[1] Understanding the intricate details of its molecular structure and bonding is paramount for predicting its reactivity, optimizing reaction conditions, and designing novel synthetic routes.

Molecular Structure and Geometry

The molecular structure of N-ethyl-2-nitrobenzenesulfonamide is defined by the spatial arrangement of its constituent fragments: the 2-nitrophenyl group and the N-ethylsulfonamide group. The geometry of these fragments and their orientation relative to each other are crucial for the molecule's overall properties.

The 2-Nitrophenyl Moiety

The benzene ring is, as expected, planar. The nitro group (NO2) and the sulfonamide group (SO2NHC2H5) are attached at the C1 and C2 positions, respectively. A key structural feature of 2-substituted nitrobenzenes is the potential for steric hindrance between the adjacent groups, which can force the nitro group to twist out of the plane of the benzene ring. For instance, in related nitrobenzene derivatives, the nitro group can be twisted from the mean plane of the benzene ring.[3] This torsion angle is a critical parameter as it influences the extent of electronic communication (conjugation) between the nitro group and the aromatic system.

The N-ethylsulfonamide Moiety

The geometry around the sulfur atom in the sulfonamide group is approximately tetrahedral. The nitrogen atom is sp3 hybridized. The ethyl group introduces two rotatable bonds: the S-N bond and the N-C bond. The conformation of the ethyl group relative to the sulfonamide will be dictated by minimizing steric interactions.

Overall Molecular Conformation

The overall shape of the molecule is determined by the dihedral angles between the plane of the phenyl ring and the planes of the nitro and sulfonamide groups. Based on studies of the parent compound, 2-nitrobenzenesulfonamide, it is likely that both the nitro and sulfonamide groups are twisted with respect to the phenyl ring to alleviate steric strain.[4] The presence of the ethyl group on the nitrogen atom would likely introduce further steric bulk, potentially influencing these dihedral angles.

A definitive determination of bond lengths, bond angles, and dihedral angles awaits single-crystal X-ray diffraction analysis. However, a summary of expected values based on related structures is presented in Table 1.

| Parameter | Expected Value | Justification |

| Bond Lengths (Å) | ||

| C-C (aromatic) | ~1.39 | Typical aromatic C-C bond length. |

| C-S | ~1.77 | Single bond between sp2 carbon and sulfur. |

| S=O | ~1.43 | Double bond in a sulfonamide group. |

| S-N | ~1.63 | Single bond in a sulfonamide group. |

| N-C (ethyl) | ~1.47 | Single bond between sp3 nitrogen and sp3 carbon. |

| C-C (ethyl) | ~1.54 | Typical sp3-sp3 carbon single bond. |

| C-N (nitro) | ~1.45 | Single bond between sp2 carbon and nitrogen. |

| N=O (nitro) | ~1.22 | Double bond in a nitro group. |

| **Bond Angles (°) ** | ||

| O-S-O | ~120 | Tetrahedral geometry around sulfur, slightly larger due to double bonds. |

| C-S-N | ~107 | Tetrahedral geometry around sulfur. |